molecular formula C24H37N7O B2880467 N2-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-N4-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazine-2,4-diamine CAS No. 946343-51-7

N2-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-N4-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B2880467
CAS No.: 946343-51-7
M. Wt: 439.608
InChI Key: UELRDLYFCOCSCI-UHFFFAOYSA-N
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Description

“N2-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-N4-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazine-2,4-diamine” is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound, with its unique structural features, holds potential for various scientific and industrial applications.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development.

Medicine

Potential applications in medicine include the development of new therapeutic agents targeting specific diseases. The compound’s structure may allow it to interact with biological targets effectively.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

As stabilizers, sterically hindered amines likely work by reacting with and neutralizing free radicals, preventing these radicals from causing degradation of the organic material .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N2-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-N4-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazine-2,4-diamine” typically involves multiple steps, including the formation of the triazine ring and subsequent functionalization. Common synthetic routes may include:

    Formation of the Triazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Functionalization: Introduction of the 3,4-dimethylphenyl, morpholin-4-yl, and 2,2,6,6-tetramethylpiperidin-4-yl groups through various organic reactions such as nucleophilic substitution, amination, and others.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N2-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-N4-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazine-2,4-diamine” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

    N2-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine: A simpler derivative with fewer functional groups.

    6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine: Another derivative with different substituents.

Uniqueness

The uniqueness of “N2-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-N4-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazine-2,4-diamine” lies in its combination of functional groups, which may confer specific properties such as enhanced stability, reactivity, or biological activity compared to similar compounds.

Properties

IUPAC Name

4-N-(3,4-dimethylphenyl)-6-morpholin-4-yl-2-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37N7O/c1-16-7-8-18(13-17(16)2)25-20-27-21(29-22(28-20)31-9-11-32-12-10-31)26-19-14-23(3,4)30-24(5,6)15-19/h7-8,13,19,30H,9-12,14-15H2,1-6H3,(H2,25,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELRDLYFCOCSCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4CC(NC(C4)(C)C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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